molecular formula C14H26N2O B7566215 1,2-Bis(4-methylpiperidin-1-yl)ethanone

1,2-Bis(4-methylpiperidin-1-yl)ethanone

Cat. No. B7566215
M. Wt: 238.37 g/mol
InChI Key: KAUCMXZXFDZZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(4-methylpiperidin-1-yl)ethanone, also known as MPDPV, is a synthetic stimulant drug that belongs to the cathinone class. It is a highly potent and addictive drug that has been abused for recreational purposes. However, MPDPV also has a significant role in scientific research.

Mechanism of Action

1,2-Bis(4-methylpiperidin-1-yl)ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular concentration. This results in an increase in the activity of the neurons that release these neurotransmitters, leading to a stimulant effect.
Biochemical and Physiological Effects:
1,2-Bis(4-methylpiperidin-1-yl)ethanone has been found to have both acute and chronic effects on the central nervous system. Acutely, it leads to an increase in locomotor activity, hyperthermia, and anorexia. Chronically, it has been found to lead to neurotoxicity and changes in the structure and function of the brain.

Advantages and Limitations for Lab Experiments

1,2-Bis(4-methylpiperidin-1-yl)ethanone has several advantages for lab experiments. It is a highly potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the neurochemical mechanisms of addiction and drug abuse. However, 1,2-Bis(4-methylpiperidin-1-yl)ethanone also has several limitations. It is highly addictive and has a high potential for abuse. It also has neurotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1,2-Bis(4-methylpiperidin-1-yl)ethanone. One area of research is the development of new drugs that target the dopamine transporter. Another area of research is the study of the long-term effects of 1,2-Bis(4-methylpiperidin-1-yl)ethanone on the brain and behavior. Additionally, there is a need for more research on the potential therapeutic uses of 1,2-Bis(4-methylpiperidin-1-yl)ethanone and related compounds. Overall, 1,2-Bis(4-methylpiperidin-1-yl)ethanone has the potential to be a valuable tool for understanding the neurochemical mechanisms of addiction and drug abuse, but its use must be carefully controlled and monitored.

Synthesis Methods

1,2-Bis(4-methylpiperidin-1-yl)ethanone is synthesized by reacting 4-methylpiperidine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1,2-bis(4-methylpiperidin-1-yl)ethanone, which is then purified using chromatography techniques.

Scientific Research Applications

1,2-Bis(4-methylpiperidin-1-yl)ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the dopamine transporter, which leads to an increase in dopamine release in the brain. This makes 1,2-Bis(4-methylpiperidin-1-yl)ethanone a valuable tool for studying the neurochemical mechanisms of addiction and drug abuse.

properties

IUPAC Name

1,2-bis(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12-3-7-15(8-4-12)11-14(17)16-9-5-13(2)6-10-16/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCMXZXFDZZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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